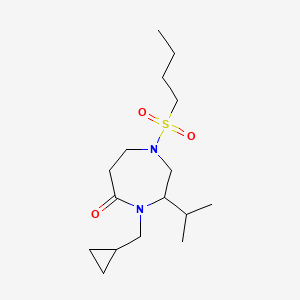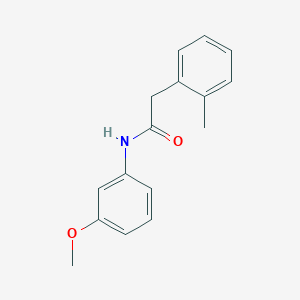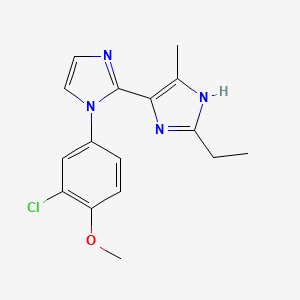![molecular formula C18H20N4 B5491989 1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5491989.png)
1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1H,1'H-2,4'-biimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1H,1'H-2,4'-biimidazole is a chemical compound that has been studied for its potential applications in scientific research. It is a cyclopropyl-containing biimidazole derivative that has shown promise in various fields of research, including neuroscience and cancer research.
科学的研究の応用
1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1H,1'H-2,4'-biimidazole has been studied for its potential applications in various fields of scientific research. In neuroscience, it has been shown to have neuroprotective effects against oxidative stress and inflammation. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In cancer research, 1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1H,1'H-2,4'-biimidazole has been shown to have antitumor activity against various types of cancer cells. It has been studied for its potential use in combination with other chemotherapy drugs to enhance their effectiveness.
作用機序
The mechanism of action of 1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1H,1'H-2,4'-biimidazole is not fully understood. However, it has been shown to modulate various signaling pathways involved in cell survival and death. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1H,1'H-2,4'-biimidazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the expression of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1H,1'H-2,4'-biimidazole in lab experiments is its potential for use in combination with other chemotherapy drugs to enhance their effectiveness. It has also shown promise as a neuroprotective agent against oxidative stress and inflammation.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in vivo and may limit its potential for use in certain applications.
将来の方向性
There are several future directions for research on 1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1H,1'H-2,4'-biimidazole. One direction is to further elucidate its mechanism of action and signaling pathways involved in its effects on cancer cells and neuroprotection. Another direction is to explore its potential for use in combination with other chemotherapy drugs and its effectiveness in vivo. Additionally, further research could investigate its potential for use in other areas of scientific research, such as immunology and infectious diseases.
合成法
The synthesis of 1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1H,1'H-2,4'-biimidazole has been described in several research articles. One common method involves the reaction of 2,4-diaminotoluene with 2,2-dimethyl-1-phenylcyclopropanecarboxaldehyde in the presence of a palladium catalyst. This reaction yields the desired compound in good yield and purity.
特性
IUPAC Name |
1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-2-(1H-imidazol-5-yl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-17(2)11-18(17,14-6-4-3-5-7-14)12-22-9-8-20-16(22)15-10-19-13-21-15/h3-10,13H,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCCUHKVEMFBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(CN2C=CN=C2C3=CN=CN3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-2-(1H-imidazol-5-yl)imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-pyridinylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5491923.png)
![3-({[5-(methoxycarbonyl)-2-methylphenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5491940.png)
![4-nitro-N'-{1-[4-(nonyloxy)phenyl]ethylidene}benzohydrazide](/img/structure/B5491953.png)
![N-cyclopropyl-3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5491959.png)

![(3'R*,4'R*)-1'-[8-(trifluoromethyl)-4-quinolinyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5491982.png)
![5-[(2-methoxypyrimidin-5-yl)methyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5491995.png)
![4-ethyl-5-({1-[3-(2-methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5492005.png)

![N-(4-acetylphenyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5492013.png)
![4-benzyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5492016.png)
![N-[(2-bromophenyl)(2-chloro-1-ethoxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5492022.png)

![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5492032.png)